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Introduction

2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a modified purine nucleotide

analog where the 2'-hydroxyl group of the ribose sugar is replaced by an amino group (-NH₂).

This modification imparts unique chemical properties that are highly advantageous for

molecular diagnostics. The primary amino group serves as a versatile chemical handle for post-

synthetic modifications and can enhance the structural and functional characteristics of nucleic

acids. These application notes provide an overview of the key uses of 2'-amino-ATP,

quantitative data, and detailed protocols for its implementation in research and diagnostic

development.

Key Advantages of 2'-Amino-ATP
Functional Handle for Labeling: The 2'-amino group is a nucleophilic primary amine, allowing

for straightforward covalent attachment of a wide range of molecules, including fluorophores,

biotin, and cross-linking agents, using amine-reactive chemistry (e.g., NHS esters).

Enhanced Nuclease Resistance: The absence of the 2'-hydroxyl group, a key recognition

element for many ribonucleases, confers increased stability to RNA molecules in biological

fluids like serum.[1]

Improved Binding Affinity: The introduction of a positively charged amino group can lead to

new electrostatic and hydrogen-bonding interactions, potentially improving the binding affinity

and specificity of aptamers to their targets.[2]
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Enzymatic Incorporation: 2'-amino-ATP is a substrate for several key enzymes used in

molecular biology, including T7 RNA Polymerase and Poly(A) Polymerase, enabling the

synthesis of modified nucleic acids.[3][4]

Application 1: Development of High-Affinity
Aptamers via SELEX
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to

isolate single-stranded DNA or RNA molecules (aptamers) that bind to a specific target.

Incorporating 2'-amino-ATP into the nucleotide library (a "modified SELEX" approach) can

significantly enhance the properties of the resulting aptamers, leading to more robust

diagnostic reagents.[5][6]

The 2'-amino group adds chemical diversity to the standard four-base library, increasing the

probability of discovering aptamers with high affinity and stability.[7] This modification is

particularly useful for developing aptamers intended for use in biological samples where

nucleases are present.

Logical Workflow for Modified SELEX

Workflow for Aptamer Selection using 2'-Amino-ATP
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Caption: Workflow for modified SELEX using a 2'-amino-ATP-containing RNA library.

Quantitative Data: Aptamer Binding Affinities
The inclusion of modified nucleotides often results in aptamers with significantly improved

binding characteristics compared to their unmodified counterparts.

Target Protein
Aptamer
Modification

Dissociation
Constant (Kd)

Fold
Improvement

Reference

Avidin 2'-amino LNA ~1.4 nM 8.5x [2]

Human TNFα
2'-NH₂

pyrimidines

High Affinity (pM

range)

N/A (Stable in

Serum)
[1]

VEGF-165

Unnatural

hydrophobic

bases

0.65 pM >100x [2]

Interferon-γ

Unnatural

hydrophobic

bases

0.038 nM >100x [2]

Note: Data for VEGF-165 and IFN-γ are shown to illustrate the principle of affinity improvement

with modified bases.

Protocol 1: In Vitro Selection (SELEX) with a 2'-Amino-
Modified RNA Library
This protocol outlines the selection of 2'-amino-modified RNA aptamers against a protein

target.

Materials:

ssDNA library with T7 promoter: 5'-[Primer 1]-[N40]-[Primer 2]-3'

Primers (Forward and Biotinylated Reverse)
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2'-amino-ATP (Jena Bioscience, NU-1108 or equivalent)

Standard NTPs (ATP, GTP, CTP, UTP)

T7 RNA Polymerase (e.g., NEB, M0251)

Reverse Transcriptase (e.g., SuperScript IV)

Taq DNA Polymerase

Target protein

Nitrocellulose filter membranes or magnetic beads for partitioning

Buffers: Selection buffer, Wash buffer, Elution buffer

Nuclease-free water

Methodology:

Initial RNA Library Preparation:

Synthesize the initial 2'-amino-modified RNA library via in vitro transcription.

Set up a 100 µL reaction: 1X Transcription Buffer, 2 mM each of GTP, CTP, UTP, 1 mM

ATP, 1 mM 2'-amino-ATP, 1-2 µg DNA template, 50 units T7 RNA Polymerase.

Incubate at 37°C for 4-6 hours.

Treat with DNase I to remove the DNA template.

Purify the RNA library using denaturing PAGE or a suitable RNA cleanup kit.

Aptamer-Target Binding:

Denature the RNA library by heating at 85°C for 3 minutes, then cool on ice for 5 minutes

to allow proper folding.
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Incubate the folded RNA library (e.g., 200 pmol) with the target protein (e.g., 100 pmol) in

selection buffer at 37°C for 30-60 minutes.

Partitioning:

Pass the binding reaction mixture through a nitrocellulose filter. Proteins and bound RNA

will be retained.

Wash the filter with 3-5 mL of wash buffer to remove unbound RNA sequences.

Elution and Amplification:

Elute the bound RNA from the filter using an elution buffer (e.g., high salt or containing

urea).

Precipitate the eluted RNA.

Perform reverse transcription on the eluted RNA to generate cDNA.

Amplify the cDNA pool using PCR with the forward and biotinylated reverse primers.

ssDNA Generation and Next Round Preparation:

Separate the strands of the PCR product. If using biotinylated primers, streptavidin beads

can be used. Elute the non-biotinylated strand with NaOH.[8]

Use the resulting ssDNA as the template for the next round of in vitro transcription to

generate an enriched, 2'-amino-modified RNA pool.

Iteration:

Repeat steps 2-5 for 8-15 rounds. Increase the stringency of selection in later rounds by

decreasing the target concentration or increasing wash volumes.

Sequencing and Characterization:

After the final round, clone and sequence the cDNA from the enriched pool to identify

individual aptamer candidates.
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Synthesize individual aptamers and characterize their binding affinity (e.g., using Surface

Plasmon Resonance or ELISA).[9]

Application 2: Enzymatic Labeling of Nucleic Acid
Probes
The primary amino group on 2'-amino-ATP provides a site for covalent modification after

enzymatic incorporation into an RNA strand. This allows for the creation of highly specific

probes for diagnostic assays such as FISH, microarrays, or Northern blotting.

Workflow for Post-Transcriptional RNA Labeling
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Post-Transcriptional Labeling Workflow

Step 1: Enzymatic Synthesis

Step 2: Chemical Conjugation

Step 3: Purification
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Caption: Two-step process for creating labeled RNA probes using 2'-amino-ATP.

Enzyme Compatibility for Incorporation
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Enzyme Substrate Application Notes Reference

T7 RNA

Polymerase
2'-amino-ATP

In vitro

transcription to

generate

internally

modified RNA

probes.

Efficiently

incorporates 2'-

amino-modified

nucleotides.

Mutant

polymerases

may offer

improved

efficiency.

[3][10]

Poly(A)

Polymerase
2'-amino-ATP

3'-end tailing of

RNA for labeling

or modification.

Can add a tail of

2'-amino-

adenosines. Can

also act as a

chain terminator

depending on the

specific analog.

[4][11]

Protocol 2: 3'-End Labeling of RNA with 2'-amino-ATP
using Poly(A) Polymerase
This protocol describes the addition of a 2'-amino-A tail to an RNA molecule, which can then be

labeled.

Materials:

Purified RNA (1-10 µg)

E. coli Poly(A) Polymerase (e.g., NEB #M0276)

10X Poly(A) Polymerase Reaction Buffer

10 mM ATP

10 mM 2'-amino-ATP
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Amine-reactive label (e.g., NHS-Biotin or NHS-Fluorophore)

Nuclease-free water

Methodology:

Poly(A) Tailing Reaction:

In a nuclease-free tube, combine:

RNA: 1-10 µg

10X Reaction Buffer: 2 µL

10 mM ATP: 1 µL (to initiate tailing)

10 mM 2'-amino-ATP: 2 µL

E. coli Poly(A) Polymerase: 1 µL (5 units)

Nuclease-free Water: to a final volume of 20 µL

Incubate at 37°C for 30 minutes. The ratio of ATP to 2'-amino-ATP can be adjusted to

control the density of amino groups.[12]

Stop the reaction by adding EDTA to a final concentration of 10 mM or by proceeding

directly to cleanup.

Purify the tailed RNA using a spin column or ethanol precipitation.

Amine-Reactive Labeling:

Resuspend the purified amino-modified RNA in a carbonate/bicarbonate buffer (100 mM,

pH 8.5).

Add the amine-reactive label (dissolved in DMSO) in a 10-20 fold molar excess over the

incorporated amino groups.

Incubate for 1-2 hours at room temperature, protected from light.
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Purify the labeled RNA from the excess free label using size-exclusion chromatography or

ethanol precipitation.

Application 3: Probing Protein-Nucleic Acid
Interactions via Cross-linking
While 2'-amino-ATP is not itself photoreactive, its incorporated amino group can be conjugated

to a heterobifunctional cross-linker containing both an amine-reactive group (e.g., NHS ester)

and a photo-activatable group (e.g., diazirine, benzophenone).[13] This turns the modified

nucleic acid into a powerful tool for identifying binding partners and mapping interaction

interfaces, which is critical in drug target validation and diagnostic mechanism studies.

The strategy involves creating a 2'-amino-modified aptamer or probe for a target protein,

conjugating a photo-cross-linker, allowing the probe to bind its target, and then permanently

linking them with a pulse of UV light.[14] The cross-linked complex can then be identified by a

gel shift or analyzed by mass spectrometry.

Protocol 3: Photo-Cross-Linking of an RNA-Protein
Complex
This protocol outlines a general strategy. Optimization of cross-linker concentration and UV

exposure time is required.

Materials:

Purified RNA containing 2'-amino groups (from Protocol 2).

Target protein.

Amine-reactive, photo-activatable cross-linker (e.g., NHS-Diazirine).

Reaction buffers (conjugation, binding).

UV lamp (e.g., 365 nm).

SDS-PAGE analysis equipment.
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Methodology:

Conjugation of Cross-linker to RNA:

Follow Step 2 from Protocol 2, using an NHS-ester photo-cross-linker instead of a

fluorescent label.

Ensure the RNA is purified thoroughly to remove any unreacted cross-linker.

Binding Reaction:

Incubate the photo-reactive RNA probe with the target protein in a suitable binding buffer

under conditions that favor complex formation. Perform this step in the dark or under red

light to prevent premature activation of the cross-linker.

UV Irradiation:

Place the reaction tube on ice and expose it to UV light (e.g., 365 nm) for 5-15 minutes.

The distance from the lamp and exposure time must be optimized.

Analysis:

Denature the reaction products by adding SDS-PAGE loading buffer and heating.

Analyze the products by SDS-PAGE and Coomassie staining or Western blotting. A

successful cross-link will result in a new, higher molecular weight band corresponding to

the RNA-protein complex.

For identification of the binding site, the cross-linked complex can be excised, digested,

and analyzed by mass spectrometry.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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